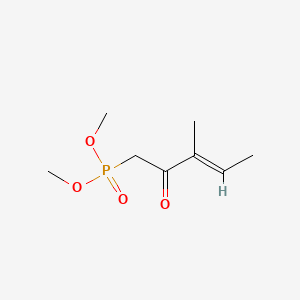
Phosphonic acid, (3-methyl-2-oxo-3-pentenyl)-, dimethyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The phosphonate group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can be synthesized through various methods. One common approach involves the reaction of a suitable phosphite with an appropriate halide under controlled conditions. For example, the reaction of trimethyl phosphite with a halomethane can yield the desired phosphonate via the Michaelis-Arbuzov reaction . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates with different functional groups.
Applications De Recherche Scientifique
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation and dephosphorylation processes. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Dimethyl (E)-(3-Methyl-2-oxopent-3-en-1-yl)phosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: A simpler phosphonate with similar chemical properties but different applications.
Phosphonic acids: Compounds with a similar phosphonate group but differing in their oxidation state and reactivity.
Phosphonates with different substituents: Variations in the substituents attached to the phosphonate group can lead to differences in reactivity and applications.
Propriétés
Formule moléculaire |
C8H15O4P |
|---|---|
Poids moléculaire |
206.18 g/mol |
Nom IUPAC |
(E)-1-dimethoxyphosphoryl-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H15O4P/c1-5-7(2)8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3/b7-5+ |
Clé InChI |
YTFZUPYEUDNYBO-FNORWQNLSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)CP(=O)(OC)OC |
SMILES canonique |
CC=C(C)C(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


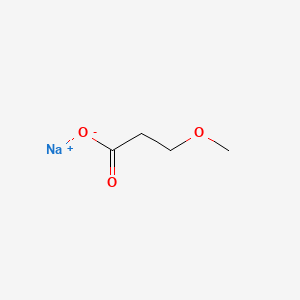
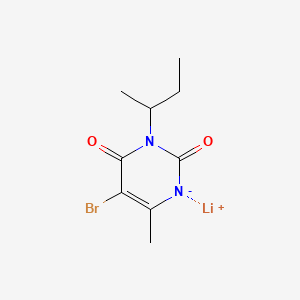
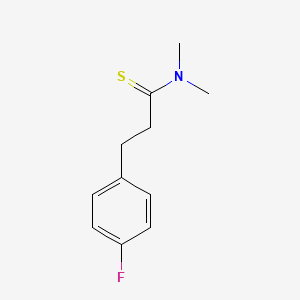

![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)

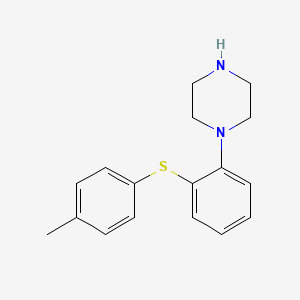
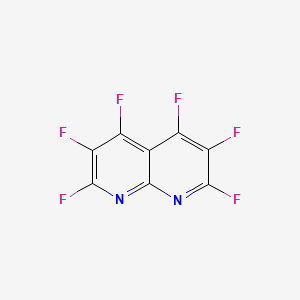
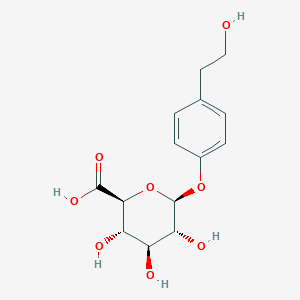
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
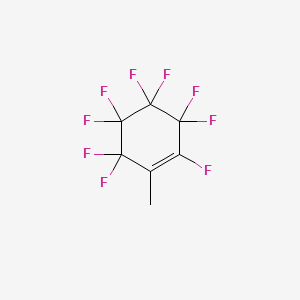
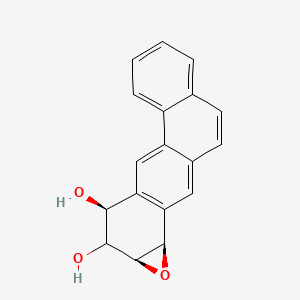
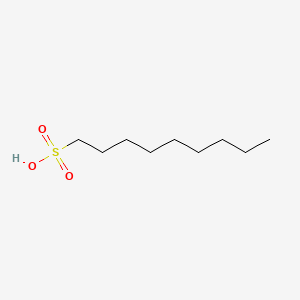
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
